molecular formula C10H13BrN2O B1294175 5-Bromo-N-butylpicolinamide CAS No. 951885-14-6

5-Bromo-N-butylpicolinamide

Cat. No.: B1294175
CAS No.: 951885-14-6
M. Wt: 257.13 g/mol
InChI Key: HCAGCDJKCBSYJA-UHFFFAOYSA-N
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Description

5-Bromo-N-butylpicolinamide (CAS: 951885-14-6) is a pyridine derivative characterized by a bromine atom at the 5-position of the pyridine ring and a butylamide group at the 2-position. Its molecular formula is C₁₀H₁₃BrN₂O, with a molecular weight of 257.13 g/mol . The compound is part of the picolinamide family, which is notable for applications in medicinal chemistry and agrochemical research due to its structural versatility and tunable electronic properties.

Properties

IUPAC Name

5-bromo-N-butylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-2-3-6-12-10(14)9-5-4-8(11)7-13-9/h4-5,7H,2-3,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAGCDJKCBSYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650065
Record name 5-Bromo-N-butylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-14-6
Record name 5-Bromo-N-butyl-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-butylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-butylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound .

Scientific Research Applications

5-Bromo-N-butylpicolinamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N-butylpicolinamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score*
5-Bromo-N-butylpicolinamide 951885-14-6 C₁₀H₁₃BrN₂O 257.13 Butylamide Reference
5-Bromo-N,N-diethylpicolinamide 845305-89-7 C₁₀H₁₂BrN₂O 255.12 Diethylamide 0.82
5-Bromo-N-isopropylpicolinamide 951885-05-5 C₉H₁₀BrN₂O 241.09 Isopropylamide 0.81
5-Bromo-6-fluoro-N-methylpicolinamide 1616667-62-9 C₇H₆BrFN₂O 233.04 Methylamide, 6-fluoro
5-Bromo-N-(2-(diethylamino)ethyl)picolinamide 1285446-04-9 C₁₂H₁₉BrN₃O 301.21 Diethylaminoethylamide

*Similarity scores (0–1 scale) are derived from structural comparisons using computational tools .

Substituent Effects on Physicochemical Properties

Alkyl Chain Length: The butyl group in this compound increases lipophilicity (logP ~2.5 estimated) compared to shorter-chain analogs like N-methyl (logP ~1.8) or N-isopropyl (logP ~2.0). This enhances bioavailability in hydrophobic environments, such as cell membranes . In contrast, 5-Bromo-N-(2-(diethylamino)ethyl)picolinamide introduces a polar diethylamino group, improving water solubility under acidic conditions (protonation of the amine) .

N,N-Diethylamide derivatives exhibit reduced steric hindrance compared to branched alkyl groups (e.g., isopropyl), which may influence binding affinity in enzyme-targeted applications .

Research Implications and Gaps

  • Structural Diversity : The butyl group in this compound offers a balance between lipophilicity and metabolic stability, making it a candidate for drug delivery studies.
  • Data Limitations : Current evidence lacks detailed biological or toxicological data for most analogs. Further studies on solubility, stability, and receptor binding are needed to validate computational predictions .

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